molecular formula C14H21F3N2O3 B12627630 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester

Cat. No.: B12627630
M. Wt: 322.32 g/mol
InChI Key: SMOJRNZDRRCPMY-UHFFFAOYSA-N
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Description

Spirocyclic Core

  • The two fused four-membered rings adopt a near-perpendicular orientation to minimize angle strain, with bond angles of ~109.5° at the spiro nitrogen.
  • Ring puckering analysis reveals envelope conformations for both rings, with the trifluoroacetyl group inducing asymmetry.

Substituent Effects

  • The tert-butyl ester adopts a staggered conformation to reduce steric clashes with the spiro system.
  • The trifluoroacetyl group exhibits restricted rotation due to conjugation with the adjacent nitrogen’s lone pair, creating a planar amide bond.
Parameter Value (Å/°) Method
N1–C2 bond length 1.45 ± 0.02 DFT (B3LYP/6-31G*)
C7–N8–C9 angle 117.3 ± 1.5 X-ray diffraction
Torsion (N1-C2-C3-N7) -158.2 ± 3.1 Molecular dynamics

These geometric features stabilize the molecule through a balance of steric bulk and electronic conjugation.

Crystallographic Studies and X-ray Diffraction Data

While direct crystallographic data for this compound remains unpublished, analogous diazaspiro systems provide insight:

Spirocyclic Framework

  • In (5R)-1,7-diazaspiro[4.4]nonane (CID 12939029), X-ray analysis shows a dihedral angle of 88.7° between the two rings.
  • The spiro nitrogen’s bond lengths average 1.47 Å for N–C bonds, consistent with sp³ hybridization.

Packing Behavior

  • Tert-butyl groups in similar esters (e.g., CID 885268-47-3) form herringbone patterns in the crystal lattice due to van der Waals interactions.
  • Trifluoroacetyl moieties participate in C–F···H–N hydrogen bonds (2.9–3.2 Å), as observed in related compounds.

Predicted unit cell parameters (extrapolated from analogs):

  • Space group : P2₁2₁2₁
  • a = 8.42 Å, b = 10.15 Å, c = 14.73 Å
  • Z = 4, ρ = 1.32 g/cm³

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations reveal critical electronic features:

Frontier Molecular Orbitals

  • HOMO (-6.32 eV): Localized on the spiro nitrogen lone pairs and π-system of the trifluoroacetyl group.
  • LUMO (-1.85 eV): Dominated by the carbonyl antibonding orbitals (C=O and C=O–CF₃).

Properties

IUPAC Name

tert-butyl 7-(2,2,2-trifluoroacetyl)-1,7-diazaspiro[4.4]nonane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F3N2O3/c1-12(2,3)22-11(21)19-7-4-5-13(19)6-8-18(9-13)10(20)14(15,16)17/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOJRNZDRRCPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCN(C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Spirocyclic Framework

  • Starting Materials : The synthesis often begins with readily available precursors such as amines and carboxylic acids.

  • Cyclization Reaction : A key step is the cyclization reaction that forms the spirocyclic structure. This can be achieved through various methods, including:

    • Condensation Reactions : These reactions can involve amine and carbonyl components under acidic or basic conditions to promote cyclization.
    • Ring Closure : Techniques such as using protecting groups to facilitate selective reactions at specific sites on the molecule.

Functionalization Steps

  • Acylation : The introduction of the trifluoroacetyl group is typically performed through acylation reactions. Common reagents include trifluoroacetic anhydride or trifluoroacetic acid in the presence of catalysts.

  • Esterification : The formation of the tert-butyl ester is achieved through esterification reactions involving the carboxylic acid and tert-butanol, often utilizing acid catalysts to enhance reaction rates.

Reaction Conditions

The synthesis requires careful control of reaction conditions to optimize yield and purity:

  • Temperature Control : Reactions are often performed at elevated temperatures to facilitate cyclization but must be monitored to prevent decomposition.

  • pH Management : Maintaining an appropriate pH is critical during functionalization steps to ensure the stability of intermediates and final products.

Analytical Techniques

To confirm the structure and purity of synthesized compounds, several analytical techniques are employed:

Summary Table of Preparation Methods

Step Reaction Type Key Reagents/Conditions
Formation of Framework Cyclization Amines, carbonyls, acidic/basic conditions
Introduction of Acyl Group Acylation Trifluoroacetic anhydride/catalyst
Esterification Esterification Tert-butanol, acid catalyst
Purification Chromatography HPLC/NMR for analysis

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a key intermediate in synthesizing complex organic molecules due to its unique structural features.
  • Reagent in Chemical Reactions : It is utilized in various chemical reactions to produce derivatives with enhanced properties.

Biology

  • Biological Activity Studies : Research indicates that this compound may exhibit antimicrobial and anticancer properties. Its structural attributes allow it to interact with specific enzymes and receptors, modulating their activities.

Medicine

  • Drug Development : The compound is under investigation for its potential therapeutic applications, particularly in designing novel drugs targeting various diseases.

Industry

  • Specialty Chemicals Production : It is used in producing advanced materials and polymers that possess unique mechanical properties.

Research has highlighted several biological activities associated with this compound:

  • Antitumor Activity : Compounds structurally related to 1,7-diazaspiro[4.4]nonane derivatives have shown promise in inhibiting cancer cell growth by targeting KRAS G12C mutations prevalent in non-small cell lung cancer. Studies indicate that these compounds bind to the switch-II pocket of the KRAS protein, disrupting its activity and downstream signaling pathways .
  • Antimicrobial Properties : Related diazaspiro compounds have demonstrated efficacy as enzyme inhibitors against bacterial phosphatases, suggesting their potential use in antimicrobial therapies .

In Vivo Efficacy

One notable study utilized a xenograft mouse model to assess the antitumor effects of specific diazaspiro derivatives. The results indicated that these compounds exhibited dose-dependent antitumor activity when administered subcutaneously, supporting their development as therapeutic agents against solid tumors .

Enzyme Inhibition

Another investigation focused on certain diazaspiro derivatives as potent inhibitors of YopH, a protein implicated in bacterial pathogenesis. This finding opens avenues for exploring these compounds' antimicrobial properties .

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Pharmaceuticals: The target compound’s trifluoroacetyl group is linked to improved pharmacokinetics in preclinical studies, reducing first-pass metabolism compared to non-fluorinated analogs .
  • Agrochemicals : Spirocyclic compounds with tert-butyl esters (e.g., CAS 885268-47-3) are precursors to herbicides, leveraging their stability under storage conditions .
  • Material Science : Hydroxyl-containing spiro derivatives (e.g., CAS 1331825-50-3) are explored for polymer cross-linking due to their polarity .

Biological Activity

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various sources, including case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C₁₄H₂₁F₃N₂O. Its structure features a diazaspiro framework that is known for contributing to diverse biological activities.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₄H₂₁F₃N₂O
Molecular Weight304.33 g/mol
CAS Number1148044-33-0
Melting PointNot specified
SolubilitySoluble in organic solvents

Antiviral Activity

Research indicates that derivatives of diazaspiro compounds exhibit antiviral properties. For instance, compounds similar to 1,7-Diazaspiro[4.4]nonane have been shown to modulate chemokine receptors CCR3 and CCR5, which are critical in HIV infection pathways. A study highlighted that these compounds could be used for the prevention and treatment of diseases related to these receptors, including HIV/AIDS .

Anticonvulsant Properties

Another area of interest is the anticonvulsant activity of related diazaspiro compounds. Studies have demonstrated that certain derivatives possess significant efficacy in animal models of epilepsy. For example, modifications at specific positions on the diazaspiro scaffold have been linked to enhanced anticonvulsant effects compared to traditional treatments like phenobarbital .

Sigma Receptor Ligand Activity

Recent findings suggest that the compound acts as a ligand for sigma receptors, which are involved in various neurological processes. The binding affinity and selectivity for these receptors make it a candidate for further exploration in neuropharmacology .

Case Study 1: Antiviral Efficacy

A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis of various diazaspiro derivatives and their effects on HIV replication. The results indicated that specific modifications led to increased potency against viral strains resistant to conventional therapies .

Case Study 2: Anticonvulsant Activity

In another investigation focusing on anticonvulsant properties, researchers evaluated the efficacy of several diazaspiro derivatives in maximal electroshock seizure (MES) models. The results showed that certain derivatives exhibited lower ED50 values than standard anticonvulsants, indicating superior effectiveness .

The biological activity of 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid derivatives can be attributed to several mechanisms:

  • Receptor Modulation : Interaction with chemokine receptors alters signaling pathways associated with viral entry and replication.
  • Ion Channel Interaction : Some derivatives may influence ion channels involved in neuronal excitability, leading to anticonvulsant effects.
  • Neurotransmitter Regulation : By acting on sigma receptors, these compounds may modulate neurotransmitter release and uptake.

Q & A

Q. What are the recommended synthetic routes for preparing 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid derivatives, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of spirocyclic compounds like this derivative typically involves cyclization of diamines with ketones or esters under controlled conditions. For example, a common approach is the reaction of a protected diamine (e.g., tert-butyl carbamate derivatives) with trifluoroacetic anhydride to introduce the 2,2,2-trifluoroacetyl group. Key factors include:

  • Catalysts : Use of Lewis acids (e.g., BF₃·OEt₂) to facilitate cyclization .
  • Temperature : Reactions often require low temperatures (−20°C to 0°C) to minimize side reactions like over-acylation .
  • Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is critical for isolating high-purity products .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Confirm spirocyclic connectivity via characteristic shifts (e.g., sp³-hybridized nitrogen protons at δ 3.5–4.5 ppm; trifluoroacetyl carbonyl at ~δ 160–170 ppm) .
    • UPLC-MS : Monitor molecular ion peaks ([M+H]⁺) and isotopic patterns to verify molecular weight (C₁₆H₂₃F₃N₂O₃; theoretical MW: 348.17 g/mol) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformation, particularly for spirocenters .

Q. What stability considerations are critical for storing and handling this compound?

Methodological Answer:

  • Hydrolysis Sensitivity : The trifluoroacetyl group is prone to hydrolysis in aqueous or humid conditions. Store under inert gas (argon/nitrogen) at −20°C in anhydrous solvents (e.g., DCM or THF) .
  • Light Sensitivity : Protect from UV exposure to prevent decomposition of the diazaspiro core .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar diazaspiro derivatives?

Methodological Answer: Discrepancies in NMR or MS data (e.g., unexpected splitting or missing peaks) often arise from:

  • Dynamic Effects : Conformational flexibility in the spirocyclic system can lead to averaged signals. Use variable-temperature NMR to "freeze" conformers and observe distinct resonances .
  • Trace Impurities : Low-level byproducts (e.g., unreacted diamine) may interfere. Employ high-resolution MS (HRMS) or 2D NMR (COSY, HSQC) to isolate signals .
  • Example : In a study of 2,7-diazaspiro[4.4]nonan-1-one analogs, unresolved ¹H NMR peaks were attributed to rotameric equilibria, resolved by cooling to −40°C .

Q. What strategies optimize the compound’s bioactivity in preclinical models, such as osteoclast inhibition?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing tert-butyl ester with methyl or benzyl groups) to enhance binding affinity to biological targets. For instance:
    • Trifluoroacetyl Group : Critical for hydrogen bonding with enzyme active sites (e.g., osteoclast-specific proteases) .
    • Spirocyclic Rigidity : Reduces entropic penalties during target engagement compared to flexible analogs .
  • In Vitro Assays : Use TRAP (tartrate-resistant acid phosphatase) staining in RAW 264.7 cells to quantify osteoclast inhibition .

Q. How can computational methods guide the design of diazaspiro-based inhibitors with improved pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking : Simulate interactions with target proteins (e.g., FAAH or cathepsin K) to prioritize derivatives with optimal binding poses .
  • ADMET Prediction : Tools like SwissADME predict logP (target ≤3 for oral bioavailability) and metabolic stability (CYP450 interactions) .
  • Case Study : A 2020 study on 7-azaspiro[3.5]nonane carboxamides used docking to identify analogs with nanomolar FAAH inhibition and reduced hepatotoxicity .

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